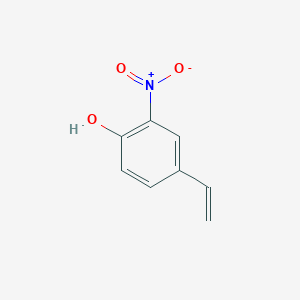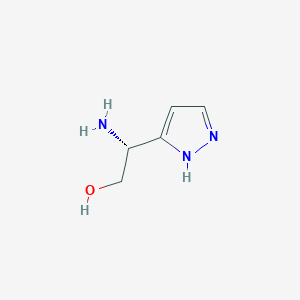
3-Isocyanooxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanooxolane typically involves the reaction of tetrahydrofuran with isocyanide reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate tetrahydrofuran, followed by the addition of an isocyanide reagent to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions: 3-Isocyanooxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane derivatives.
Reduction: Reduction reactions can convert the isocyanide group to an amine group.
Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxirane derivatives.
Reduction: Amino-tetrahydrofuran derivatives.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
科学的研究の応用
3-Isocyanooxolane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 3-isocyanooxolane involves its interaction with various molecular targets and pathways. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
類似化合物との比較
3-Isocyanotetrahydrofuran: A closely related compound with similar structure and properties.
Isocyanocyclopentane: Another isocyanide-containing heterocycle with different ring size.
Isocyanocyclohexane: A six-membered ring analog with distinct chemical behavior.
Uniqueness: 3-Isocyanooxolane is unique due to its five-membered ring structure, which imparts specific reactivity and stability compared to its six-membered counterparts. This makes it particularly useful in the synthesis of specialized heterocyclic compounds and materials .
特性
分子式 |
C5H7NO |
|---|---|
分子量 |
97.12 g/mol |
IUPAC名 |
3-isocyanooxolane |
InChI |
InChI=1S/C5H7NO/c1-6-5-2-3-7-4-5/h5H,2-4H2 |
InChIキー |
QSVWFJLAPFEZBE-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]C1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)

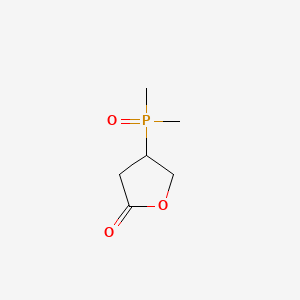
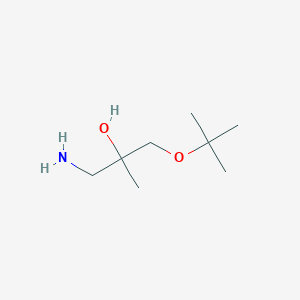
![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)
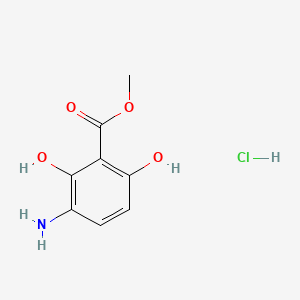
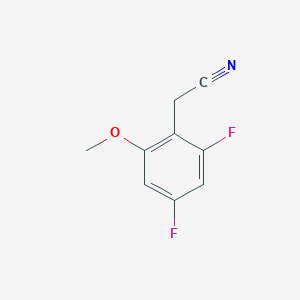

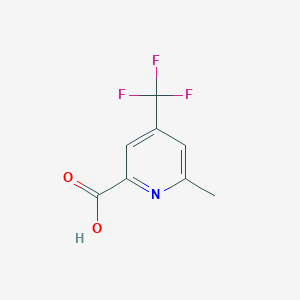
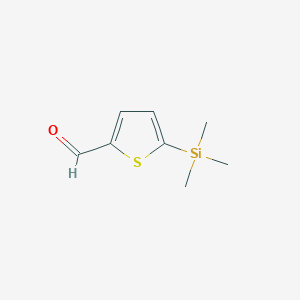
![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
